molecular formula C19H24O3 B3937844 1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene

1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene

Cat. No. B3937844
M. Wt: 300.4 g/mol
InChI Key: BMVNUZWZISAKFY-UHFFFAOYSA-N
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Description

Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups . They are commonly used as solvents in laboratories and industries .


Molecular Structure Analysis

The molecular structure of ethers involves an oxygen atom bonded to two carbon-containing groups. This gives ethers their characteristic properties, such as their polarity and reactivity .


Physical And Chemical Properties Analysis

Ethers generally have higher boiling points than alkanes of similar molar mass due to their polarity. They are less dense than water and are poorly soluble in water .

Scientific Research Applications

Surfactant Structures

This compound can be used in the creation of innovative surfactant structures . It exhibits unique interfacial activity, which makes it an excellent candidate for surfactant applications . The adsorption behavior of the synthesized compounds was explored using various methods, and the results showed excellent adsorption and interfacial properties .

Wetting Agents

The compound has potential applications as effective wetting agents , especially in relation to the polymer surface . The study’s outcomes in the testing of wettability indicate that new synthesized nonionic and anionic surfactants constitute an interesting group of amphiphiles with a wide application potential .

Protodeboronation

The compound can be used in catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Anti-Markovnikov Hydromethylation

The compound can be used in formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Ethyl Vanillin Derivative

The compound can be used in the synthesis of ethyl vanillin derivative , 2-ethoxy-1- ((3-methyl-2-buten-1-yl)oxy-4- ((3-methyl-2-buten-1-yl)oxymethyl))benzene . This derivative was prepared from ethyl vanillin with substitution of 3-methyl-2-butenyl group .

Raw Material for Surfactants

The compound can be used as a raw material for surfactants . 2-ethylhexanol, an oxo alcohol competitively priced on the global market, has not been explored intensively as a raw material for surfactants, due to its weak hydrophobic character . However, its sequenced propoxylation and ethoxylation yield an innovative amphiphilic structure .

properties

IUPAC Name

1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-16-10-5-6-11-17(16)21-14-9-15-22-19-13-8-7-12-18(19)20-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNUZWZISAKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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